N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. This particular compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-(4-methylpiperazin-1-yl)methylbenzaldehyde with appropriate sulfonamide derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules with specific biological activities .
Biology
In biology, it is used in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .
Medicine
Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .
Industry
In industry, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The compound may also affect specific signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- **N-{5-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}
Uniqueness
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-21-11-13-22(14-12-21)17-5-3-16(4-6-17)15-20-26(23,24)19-9-7-18(25-2)8-10-19/h3-10,20H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEFHIAKQUWWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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